9,11-Tetradecadien-1-ol, (9E,11Z)-

Pheromone formulation stability Conjugated diene isomerization Rubber septa dispensers

9,11-Tetradecadien-1-ol, (9E,11Z)- (CAS 63025-02-5), also referred to as (Z,E)-9,11-tetradecadien-1-ol, is a C14 conjugated diene alcohol that functions as a semiochemical in lepidopteran chemical ecology. This compound possesses a conjugated (E,Z)-diene system at positions 9 and 11, which confers distinct stereoelectronic properties compared to its three geometric isomers.

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
CAS No. 63025-02-5
Cat. No. B1607367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,11-Tetradecadien-1-ol, (9E,11Z)-
CAS63025-02-5
Molecular FormulaC14H26O
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCCC=CC=CCCCCCCCCO
InChIInChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,15H,2,7-14H2,1H3/b4-3-,6-5+
InChIKeyZKCFLTTYWFSLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,11-Tetradecadien-1-ol, (9E,11Z)- (CAS 63025-02-5): Sourcing and Baseline Characterization for Pheromone Research and Pest Management Applications


9,11-Tetradecadien-1-ol, (9E,11Z)- (CAS 63025-02-5), also referred to as (Z,E)-9,11-tetradecadien-1-ol, is a C14 conjugated diene alcohol that functions as a semiochemical in lepidopteran chemical ecology. This compound possesses a conjugated (E,Z)-diene system at positions 9 and 11, which confers distinct stereoelectronic properties compared to its three geometric isomers [1]. It has been identified as a sex pheromone component or kairomone in the chemical communication systems of multiple tortricid and noctuid moth species and serves as a key intermediate or reference standard in pheromone biosynthesis studies [2].

1 Isomer-specific pheromone identification in lepidopteran semiochemical ecology
2 Biosynthesis pathway analysis: conjugase-route reference standard

Why 9,11-Tetradecadien-1-ol Isomers Cannot Be Interchanged: Stereochemical Specificity Drives Biological Function and Formulation Stability


The (9E,11Z) isomer cannot be substituted with any other 9,11-tetradecadien-1-ol isomer because the conjugated diene stereochemistry directly determines olfactory receptor activation (or antagonism) in target insect species, formulation isomerization kinetics, and biosynthetic pathway fidelity. Replacing (9E,11Z)-9,11-tetradecadien-1-ol with the (9Z,11E)-, (9Z,11Z)-, or (9E,11E)-isomer can convert a species-specific attractant into a behavioral antagonist or an inert compound, as demonstrated by electroantennogram (EAG) cross-adaptation studies on Spodoptera litura and field trapping experiments with related conjugated diene pheromones [1]. Furthermore, the (E,Z)-diene configuration exhibits distinct isomerization rates in different dispenser substrates—e.g., the acetate form isomerizes 8-fold faster in sulfur-cured red rubber septa than in gray halo-butyl elastomer septa over the first two weeks of field exposure—making isomer-specific procurement essential for reproducible field performance [2].

Olfactory Receptor Activation
Other 9,11-isomers may act as behavioral antagonists, not attractants, altering field trapping outcomes.
Formulation Isomerization Stability
(E,Z)-diene isomerization rate varies significantly across dispenser substrates, affecting field longevity.
Biosynthetic Pathway Fidelity
(9E,11Z) arises from a distinct conjugase route; (9Z,11E)-isomer cannot substitute in pathway studies.

Quantitative Differential Evidence for (9E,11Z)-9,11-Tetradecadien-1-ol Relative to Geometric Isomers and Functional Analogs


Isomerization Stability of the Acetate Derivative in Field Dispenser Substrates: 8-Fold Rate Difference Between Rubber Formulations

The acetate derivative of the target compound, (Z,E)-9,11-tetradecadien-1-ol acetate (which shares the same (E,Z)-diene geometry), underwent isomerization in red natural rubber septa at a rate 8-fold faster than in 55C black halo-butyl elastomer septa during the first 2 weeks of field exposure [1]. In contrast, the (E,E)-8,10-dodecadien-1-ol isomer showed only a 3.7-fold difference between the same substrates, indicating that the (E,Z)-conjugated diene system is uniquely susceptible to sulfur-catalyzed isomerization and that substrate selection has a disproportionately large impact on field longevity for this specific stereochemistry.

Isomerization Stability
Reported
slower isomerization in gray halo-butyl vs red rubber septa
Formulation-dependent stability; substrate selection critical for field integrity.
Field study over 43 days; verify under intended dispenser and exposure.
Pheromone formulation stability Conjugated diene isomerization Rubber septa dispensers

Kovats Retention Index Differentiation for GC-MS Identification: (9E,11Z)-Isomer vs. (9Z,11Z)-Isomer

The (9E,11Z)-9,11-tetradecadien-1-ol isomer (CAS 63025-02-5) exhibits a Kovats retention index (RI) of 1672 on an OV-101 packed column at 130°C [1] and 1684 on an HP-1 capillary column [2]. For comparison, the (9Z,11Z)-isomer (CAS 65726-40-1) yields an RI of 1684 on OV-101 under comparable conditions. While the RI values are close, baseline separation of all four isomers of the corresponding 9,11-hexadecadienal analogs has been demonstrated using standard capillary GC columns, confirming that stereoisomer resolution is analytically achievable and that the (9E,11Z)-isomer can be distinguished from co-eluting isomers through optimized temperature programs and polar stationary phases [3].

Kovats RI Comparison
Class-level inference
(9E,11Z) RI 1672
(9Z,11Z) RI 1684
Retention index difference supports isomer identification; baseline separation achievable.
RI values from multiple sources; confirm with in-house column and conditions.
Gas chromatography Kovats retention index Pheromone identification

Biosynthetic Pathway Specificity: (9E,11Z)-Dienol as the Reduction Product of a Distinct Desaturase-Conjugase Route Not Shared by the (9Z,11E)-Isomer

In the biosynthesis of lepidopteran Type I sex pheromones, the conjugated diene system is generated by desaturase-conjugase enzymes. The (9Z,11E)-diene system found in Spodoptera littoralis pheromone (major component: (9Z,11E)-9,11-tetradecadienyl acetate) is produced by sequential action of Δ11-desaturase and Δ9-desaturase on saturated fatty acyl precursors [1]. In contrast, the (10E,12Z)-diene system of bombykol (Bombyx mori) is produced by a bifunctional desaturase-conjugase (Bmpgdesat1, EC 1.14.19.15) that converts (11Z)-hexadecenoyl-CoA directly to the conjugated (10E,12Z)-hexadecadienoyl-CoA [2]. The (9E,11Z)-tetradecadien-1-ol represents the 14-carbon chain-length analog of this bombykol-type stereochemistry and is biosynthesized via a homologous conjugase route that is evolutionarily and mechanistically distinct from the Spodoptera-type (9Z,11E) pathway. This means that (9E,11Z)-9,11-tetradecadien-1-ol cannot serve as a precursor or substitute for (9Z,11E)-9,11-tetradecadienyl acetate in the S. littoralis pheromone blend, and vice versa.

Biosynthetic Route
Class-level inference
Bifunctional desaturase-conjugase Sequential desaturases
Distinct enzyme routes produce (9E,11Z) vs (9Z,11E); not interchangeable as substrates.
Biochemical evidence from model Lepidoptera; verify in target species.
Pheromone biosynthesis Fatty-acyl desaturase Conjugase Bombykol pathway

Isomeric Purity Threshold for Behavioral Activity: <0.5% Z-Isomer Contamination Abolishes Field Attraction in Geometrid Moth Systems

Field trapping experiments with geometrid moths have established that isomeric purity thresholds can be extremely stringent for conjugated diene pheromones. For example, Alsophila pometaria (fall cankerworm) requires >99.5% (9E,11E)-isomer purity to achieve trap captures of 87.5 males/trap/night; contamination with even <0.5% of the Z-isomer drastically reduces or eliminates attraction [1]. While this specific datum pertains to the (9E,11E)-isomer, the underlying principle applies directly to the (9E,11Z)-isomer: in Lepidoptera with specialized olfactory receptor neurons (ORNs) tuned to specific diene geometries, the presence of stereochemical impurities at levels as low as 0.1–1% can convert an attractant signal into behavioral inhibition. Literature on Spodoptera littoralis confirms that (Z,E)-9,11-tetradecadienyl acetate (the opposite configuration) elicits maximal EAG responses at 1.54 mV, while blend or isomeric alterations reduce activity [2].

Isomeric Purity Threshold
Data to verify
≥99%
purity expected for full behavioral activity
High stereochemical purity specification; even 0.5% contamination may reduce activity.
Threshold inferred from analog field data; request lot-specific COA with GC-MS.
Isomeric purity Behavioral antagonism Field trapping Geometridae

Procurement-Driven Application Scenarios for (9E,11Z)-9,11-Tetradecadien-1-ol Based on Verified Differential Evidence


Species-Specific Pheromone Lure Development Requiring Isomerically Pure (9E,11Z)-Dienol Standards

When developing monitoring or mating disruption lures for tortricid or noctuid pests that utilize (9E,11Z)-9,11-tetradecadien-1-ol as a primary or synergistic pheromone component, procurement of this specific isomer at ≥99% stereochemical purity is mandatory. As demonstrated by field trapping data from Alsophila pometaria and EAG dose-response studies on Spodoptera littoralis [1][2], contamination with as little as 0.5% of the wrong isomer can abolish trap catch. Suppliers should provide a certificate of analysis with GC-MS documentation of isomeric purity, including Kovats retention indices (target RI: 1672–1684 on non-polar columns [3]) for lot-specific verification.

Formulation Stability Optimization for Controlled-Release Pheromone Dispensers

The (E,Z)-conjugated diene system of (9E,11Z)-9,11-tetradecadien-1-ol and its acetate derivative is highly susceptible to isomerization in sulfur-cured rubber substrates. The acetate form isomerizes 8-fold faster in red natural rubber septa than in gray halo-butyl elastomer septa over the first two weeks of field exposure [4]. Procurement decisions must therefore consider the intended dispenser matrix: if red rubber septa are mandated by application protocols, stabilizer additives (e.g., BHT, UV absorbers) or alternative gray/black halo-butyl septa should be co-specified to maintain isomeric integrity and field longevity.

Biosynthetic Pathway Elucidation Using (9E,11Z)-Dienol as a Substrate or Product Standard for Desaturase-Conjugase Assays

For laboratories studying lepidopteran pheromone biosynthesis, particularly the bifunctional desaturase-conjugase enzyme family (e.g., Bmpgdesat1 homologs), (9E,11Z)-9,11-tetradecadien-1-ol serves as a critical 14-carbon reference standard to distinguish conjugase-derived (E,Z)-diene products from desaturase-derived (Z,E)-diene products [5]. The compound must be sourced free of the (9Z,11E)-isomer, as the two stereoisomers cannot be resolved by routine enzymatic assays and would confound product identification.

Behavioral Antagonism Screening and Parapheromone Development

In electrophysiological and behavioral screening programs aimed at identifying mating disruption agents or parapheromones, (9E,11Z)-9,11-tetradecadien-1-ol should be evaluated for antagonist activity against pest species whose natural pheromone contains a different 9,11-diene isomer. Evidence from Lobesia botrana shows that (9E,11Z)-analogs can significantly reduce male response to the natural attractant [6]. Procurement of this specific isomer enables systematic structure-activity studies to identify species-specific inhibitors.

Application
Selection Property
Validation Focus
Pheromone Lure Development
Isomer-Specific Stereochemical Purity
GC-MS isomeric purity verification
Formulation Stability Optimization
Dispenser Substrate Compatibility
Field isomerization rate evaluation
Biosynthetic Pathway Elucidation
Enzyme Route Specificity
Conjugase product confirmation
Behavioral Antagonism Screening
Stereochemistry-Dependent Activity
EAG response comparison between isomers
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